molecular formula C17H19NO6 B11156973 4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B11156973
M. Wt: 333.3 g/mol
InChI Key: VGNFBTTWCRUTSQ-UHFFFAOYSA-N
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Description

4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is a common feature in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with butanoic acid derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an anticoagulant, anticancer agent, and in the treatment of neurodegenerative diseases.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is unique due to its specific structural features, such as the presence of both a chromen-2-one core and a butanoic acid moiety. These structural elements contribute to its distinct biological activities and make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

4-[[2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C17H19NO6/c1-9-6-12(19)16-10(2)11(17(23)24-13(16)7-9)8-14(20)18-5-3-4-15(21)22/h6-7,19H,3-5,8H2,1-2H3,(H,18,20)(H,21,22)

InChI Key

VGNFBTTWCRUTSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCCCC(=O)O)C)O

Origin of Product

United States

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